molecular formula C12H22Sn2 B15491803 Stannane, 1,4-phenylenebis[trimethyl- CAS No. 14275-62-8

Stannane, 1,4-phenylenebis[trimethyl-

Cat. No.: B15491803
CAS No.: 14275-62-8
M. Wt: 403.7 g/mol
InChI Key: GPZGAMSKANHWHO-UHFFFAOYSA-N
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Description

Stannane, 1,4-phenylenebis[trimethyl- (systematic name: 1,4-Phenylenebis[tributylstannane]), is an organotin compound with the molecular formula C₃₀H₅₈Sn₂ and an average molecular mass of 656.216 g/mol . Structurally, it consists of a central 1,4-phenylene group flanked by two tributylstannane (-Sn(C₄H₉)₃) moieties. This compound is primarily utilized in cross-coupling reactions, such as the Stille reaction, where organotin reagents act as transmetalation agents to form carbon-carbon bonds in organic synthesis . Its bulky tributyl substituents enhance stability and modulate reactivity, making it a valuable reagent in catalytic systems.

Properties

CAS No.

14275-62-8

Molecular Formula

C12H22Sn2

Molecular Weight

403.7 g/mol

IUPAC Name

trimethyl-(4-trimethylstannylphenyl)stannane

InChI

InChI=1S/C6H4.6CH3.2Sn/c1-2-4-6-5-3-1;;;;;;;;/h1-2,5-6H;6*1H3;;

InChI Key

GPZGAMSKANHWHO-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=C(C=C1)[Sn](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,4-phenylene-bridged compounds allows for comparisons across central atoms (Sn, Si, Se) and substituent groups. Below is a detailed analysis:

Organotin Analogues

  • 1,4-Bis(tributylstannyl)benzene (synonymous with the target compound): Exhibits high thermal stability and reactivity in Stille coupling due to the strong Sn-C bond and electron-donating tributyl groups.
  • No direct evidence exists in the provided sources, but analogous trends in organotin chemistry support this inference.

Silicon-Based Analogues

  • 1,4-Phenylenebis[dimethylsilane] (C₁₀H₁₈Si₂): A silicon analogue with methyl substituents. Silicon’s lower electronegativity compared to tin results in weaker Si-C bonds, reducing utility in cross-coupling but increasing applications in polymer and material science. LogP (octanol-water partition coefficient) is 1.074, indicating moderate hydrophobicity .
  • Silane, 1,4-phenylenebis[trimethyl- (detected in metabolite studies): A silicon-based variant with trimethyl groups, highlighting structural parallels but divergent biological roles .

Selenium-Based Analogues

  • 1,4-Phenylenebis(methylene)selenocyanate (p-XSC): A chemopreventive selenium compound with a 1,4-phenylene core. Exhibits 80% inhibition of DMBA-induced mammary tumors in rats at 40 ppm selenium, outperforming inorganic selenite (ED₅₀ = 5 ppm Se, chemopreventive index = 4.0) .
  • Se,Se′-1,4-Phenylenebis(1,2-ethanediyl)bisisoselenourea (PBISe): Demonstrates 10-fold greater anticancer activity than its sulfur analogue (PBIT) in melanoma models, emphasizing selenium’s pharmacological superiority .

Phosphorus and Other Heteroatom Analogues

  • 1,4-Phenylenebis(diphenylphosphine oxide) (2PO) : A weak n-type host in OLEDs, showcasing the 1,4-phenylene backbone’s versatility in electronic applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Central Atom Key Applications Toxicity/Stability Notes
1,4-Phenylenebis[tributylstannane] C₃₀H₅₈Sn₂ 656.216 Sn Stille coupling, catalysis High stability; organotin toxicity
1,4-Phenylenebis[dimethylsilane] C₁₀H₁₈Si₂ 194.43 Si Materials science Low toxicity; hydrolytically stable
1,4-Phenylenebis(methylene)selenocyanate (p-XSC) C₁₀H₈N₂Se₂ 307.11 Se Chemoprevention Low acute toxicity (MTD > 40 ppm Se)
2PO (1,4-Phenylenebis(diphenylphosphine oxide)) C₂₄H₂₀O₂P₂ 410.36 P OLED host materials Moderate environmental persistence

Key Research Findings

Reactivity vs. Stability : Tributyl groups in the target stannane enhance stability but reduce reactivity compared to hypothetical trimethyl derivatives. This trade-off is critical in catalytic applications .

Chemopreventive Efficacy: Selenium analogues like p-XSC inhibit carcinogen-DNA adduct formation by >50% in mammary tissue, linked to their ability to suppress cytochrome P450 enzymes (e.g., CYP1A1/1B1) .

Electronic Applications : Phosphorus-based 2PO and 3PO demonstrate the adaptability of 1,4-phenylene scaffolds in optoelectronics, though their n-type character is weaker than silicon or tin variants .

Toxicity Profiles: Organotin compounds exhibit higher neurotoxicity compared to silicon or selenium analogues, necessitating careful handling in synthetic workflows .

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